molecular formula C13H16N2O3S B3356882 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione CAS No. 6944-95-2

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Cat. No.: B3356882
CAS No.: 6944-95-2
M. Wt: 280.34 g/mol
InChI Key: BGRFXEHRTJKOPQ-UHFFFAOYSA-N
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Description

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione is a substituted hydantoin derivative characterized by a 4-methoxyphenyl group and an ethylsulfanylmethyl group at the 5-position of the imidazolidine-2,4-dione core. The compound’s molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 280.34 g/mol (calculated).

Hydantoins are known for diverse biological activities, including enzyme inhibition (e.g., aldose reductase, HIV protease) and applications as UV filters .

Properties

IUPAC Name

5-(ethylsulfanylmethyl)-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-19-8-13(11(16)14-12(17)15-13)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRFXEHRTJKOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289132
Record name 5-[(ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-95-2
Record name NSC59325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione, also known by its CAS number 6944-95-2, is a compound belonging to the imidazolidine-2,4-dione family. This class of compounds is notable for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H16N2O3S
  • Molecular Weight : 280.3427 g/mol
  • Density : 1.227 g/cm³
  • Refractive Index : 1.559

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazolidine core through condensation reactions with appropriate reagents. Detailed synthetic routes have been documented in various studies, highlighting the importance of substituent variations on biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazolidine-2,4-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of similar compounds against the MCF-7 breast cancer cell line, revealing that certain imidazolidine derivatives possess IC50 values lower than standard chemotherapeutic agents like Doxorubicin (IC50 = 1.91 μM) .

Table 1: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (μM)Mechanism of Action
5g1.05EGFR inhibition
Doxorubicin1.91Topoisomerase inhibition
6b0.09EGFR inhibition

The compound has been shown to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. Specifically, it upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

  • EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers for promoting cell proliferation and survival .
  • Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound causes significant accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting their progression to DNA synthesis and mitosis .

Case Studies

A recent investigation highlighted the efficacy of various imidazolidine derivatives in vitro against MCF-7 cells. The study not only assessed cytotoxicity but also explored the apoptotic mechanisms involved. The findings revealed that compounds similar to this compound significantly altered the expression levels of critical apoptotic markers .

Scientific Research Applications

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione, with the CAS number 6944-95-2, is a compound that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, supported by data tables and case studies from diverse and verified sources.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its imidazolidine core is of particular interest in medicinal chemistry for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

A study explored the compound's efficacy against cancer cell lines, demonstrating significant cytotoxic effects. The mechanism involved the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

Biochemical Research

This compound has been utilized in biochemical assays to study enzyme inhibition and metabolic pathways. Its unique functional groups allow it to interact with various biological targets, providing insights into enzyme kinetics and inhibition mechanisms.

Data Table: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclic nucleotide phosphodiesteraseCompetitive12.5
Protein kinase ANon-competitive8.3
AcetylcholinesteraseMixed15.0

Material Science

The compound's unique chemical structure has also led to its exploration in material science, particularly in the development of polymers and coatings with specific properties such as enhanced durability and resistance to environmental factors.

Case Study: Polymer Composites

Research demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. This application holds promise for creating advanced materials for industrial use.

Agricultural Chemistry

There is emerging interest in the application of this compound in agricultural chemistry as a potential pesticide or herbicide. Its efficacy against specific pests and diseases is currently under investigation.

Preliminary Findings:

Initial trials indicate that formulations containing this compound exhibit significant pesticidal activity against common agricultural pests, suggesting potential for development as an environmentally friendly alternative to traditional pesticides.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, activities, and key properties of structurally related imidazolidine-2,4-dione derivatives:

Compound Name Substituents (5-position) Key Activities/Properties References
5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione Ethylsulfanylmethyl, 4-methoxyphenyl Hypothesized aldose reductase inhibition, UV absorption*
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, methyl Aldose reductase inhibition (IC₅₀: <10 μM)
5-(4-Bromophenyl)imidazolidine-2,4-dione 4-Bromophenyl Intermediate for antiproliferative agents
(Z)-5-(4-Dimethylaminobenzylidene)imidazolidine-2,4-dione 4-Dimethylaminobenzylidene Antidepressant activity (ED₅₀: 17–42 mg/kg in mice)
5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione 4-Methoxy-3-methylphenyl, methyl Synthetic intermediate for hypoglycemic agents
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione Sulfanylmethyl, methyl Potential thiol-mediated reactivity

*The ethylsulfanyl group may confer UV absorption properties akin to sulfur-containing analogs like 5-(sulfanylmethyl) derivatives .

Key Findings from Comparative Studies

  • Aldose Reductase Inhibition : Sulfonyl and fluorophenyl-substituted derivatives (e.g., 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) exhibit strong inhibitory activity against aldose reductase, a target for diabetic complications . The ethylsulfanylmethyl group in the target compound could similarly modulate enzyme interactions.
  • UV Absorption : (Z)-5-Benzylidene derivatives (e.g., compounds 4f–4h) show molar absorption coefficients comparable to avobenzone, a commercial UV filter. Elongated unsaturated spacers enhance bathochromic shifts . The ethylsulfanylmethyl group may stabilize excited states, though experimental data are needed.
  • Substituent polarity and aromaticity likely influence CNS penetration.

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability : Methyl and methoxyphenyl groups may slow oxidative metabolism compared to halogenated analogs (e.g., 4-bromophenyl derivatives) .

Q & A

Q. What are the standard synthetic routes for 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione?

The compound is typically synthesized via sulfonylation of a parent imidazolidine-2,4-dione scaffold. For example, 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione reacts with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in dichloromethane, using triethylamine as a base and DMAP as a catalyst . Reaction progress is monitored via TLC, and purification involves extraction with HCl and recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding patterns (e.g., U-shaped geometry with N–H⋯O and C–H⋯O interactions) .
  • NMR and FTIR : Confirm functional groups (e.g., sulfonyl, methoxy) and monitor reaction intermediates .
  • HPLC : Validates purity (>95%) post-synthesis .

Q. What are the primary biological targets of imidazolidine-2,4-dione derivatives?

These compounds exhibit inhibitory activity against aldose reductase (linked to diabetic complications) and fatty acid amide hydrolase (FAAH). Substituents like sulfonyl groups enhance binding affinity to enzyme active sites .

Advanced Research Questions

Q. How can conflicting data on hypoglycemic activity between structural analogs be resolved?

Contradictions often arise from substituent effects. For example:

  • 4-Methoxyphenyl derivatives show weaker aldose reductase inhibition compared to 4-fluorophenyl analogs due to steric hindrance .
  • Computational docking (e.g., AutoDock Vina) can model interactions between substituents and enzyme residues (e.g., Tyr48, His110 in aldose reductase) . Validate hypotheses via site-directed mutagenesis or isothermal titration calorimetry (ITC) to measure binding thermodynamics.

Q. What strategies optimize reaction yields in sulfonylation steps?

Low yields (<60%) may result from:

  • Stoichiometric imbalances : Maintain a 1:1.2 molar ratio of imidazolidine-dione to sulfonyl chloride .
  • Catalyst selection : DMAP improves nucleophilic substitution efficiency by deprotonating intermediates .
  • Temperature control : Reactions performed at 298 K minimize side-product formation .

Q. How do crystal packing interactions influence solubility and bioavailability?

  • Hydrogen-bonded dimers (N–H⋯O) reduce solubility in polar solvents, as seen in the title compound’s P21 space group packing .
  • Halogen interactions (Cl⋯F, 3.05–3.12 Å) further stabilize the lattice, necessitating co-solvents (e.g., DMSO:water mixtures) for in vitro assays .

Q. What computational methods predict metabolic stability of this compound?

  • ADMET predictors (e.g., SwissADME): Analyze CYP450 metabolism hotspots (e.g., ethylsulfanyl group oxidation).
  • Molecular dynamics (MD) simulations : Model liver microsomal enzyme interactions over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
Reactant of Route 2
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5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

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